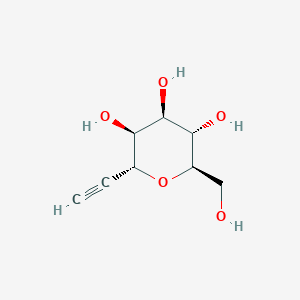

(2R,3S,4R,5S,6R)-2-ethynyl-6-(hydroxymethyl)oxane-3,4,5-triol

Description

Properties

Molecular Formula |

C8H12O5 |

|---|---|

Molecular Weight |

188.18 g/mol |

IUPAC Name |

(2R,3S,4R,5S,6R)-2-ethynyl-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C8H12O5/c1-2-4-6(10)8(12)7(11)5(3-9)13-4/h1,4-12H,3H2/t4-,5-,6-,7-,8-/m1/s1 |

InChI Key |

ZAEJKEDRBYAUHS-FMDGEEDCSA-N |

Isomeric SMILES |

C#C[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

C#CC1C(C(C(C(O1)CO)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R,5S,6R)-2-ethynyl-6-(hydroxymethyl)oxane-3,4,5-triol typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, often a protected sugar derivative.

Protection and Deprotection: The hydroxyl groups are protected using standard protecting groups such as acetals or silyl ethers to prevent unwanted reactions.

Ethynylation: The ethynyl group is introduced through a reaction with an ethynylating agent, such as ethynyl magnesium bromide.

Deprotection: The protecting groups are removed under mild acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving:

Continuous Flow Chemistry: To enhance reaction efficiency and control.

Purification Techniques: Such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Oxidation of Hydroxyl Groups

The hydroxyl groups in the oxane ring are prone to oxidation, forming carbonyl derivatives (ketones or aldehydes). Common reagents include:

-

Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) under acidic or basic conditions.

-

Chromium-based oxidants (e.g., CrO₃) for selective oxidation.

| Reagent | Conditions | Product Type |

|---|---|---|

| KMnO₄ (acidic) | H⁺, heat | Ketones/aldehydes |

| OsO₄ (aqueous) | H₂O₂, NaHSO₃ | Diols |

Reduction of Ethynyl Groups

The ethynyl group can undergo catalytic hydrogenation or chemical reduction:

-

Palladium on carbon (Pd/C) with H₂ gas reduces the ethynyl group to an ethyl moiety .

-

Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may also participate in selective reductions.

Substitution Reactions

-

Hydroxyl group substitution : Reacts with electrophiles (e.g., alkyl halides, acid chlorides) in the presence of bases like NaOH or pyridine .

-

Ethynyl group substitution : May undergo nucleophilic substitution under specific conditions (e.g., acidic or radical-mediated reactions).

Glycosidation

The hydroxymethyl group at position 6 can participate in glycosidic bond formation, a reaction critical in carbohydrate chemistry. This involves acid-catalyzed displacement of leaving groups (e.g., tosylates, mesylates) to form O-glycosides .

Key Reagents and Reaction Conditions

| Reaction Type | Reagent/Conditions | Outcome |

|---|---|---|

| Oxidation | KMnO₄, H⁺, heat | Carbonyl formation |

| Reduction | Pd/C, H₂ gas | Ethynyl → ethyl |

| Substitution | SOCl₂, pyridine | Conversion of -OH to -Cl |

| Glycosidation | HCl (aq.), sugar nucleophile | Formation of glycosidic linkages |

Challenges and Limitations

Scientific Research Applications

Medicinal Applications

- Antiviral Activity : Research indicates that compounds similar to D-glycero-D-manno-Oct-7-ynitol exhibit antiviral properties. Studies have suggested that such compounds can inhibit viral replication by interfering with glycoprotein synthesis and cellular entry mechanisms.

- Antidiabetic Potential : Due to its structural similarity to glucose and other saccharides, this compound has been investigated for its potential in managing blood sugar levels. It may act as an insulin sensitizer or mimic glucose's effects on metabolism.

- Antimicrobial Properties : Preliminary studies have shown that derivatives of this compound possess antimicrobial activity against various pathogens. This includes efficacy against bacteria such as Mycobacterium smegmatis and fungi like Candida albicans.

Biochemical Applications

- Enzyme Inhibition : The compound has been studied for its role as an inhibitor of specific enzymes involved in carbohydrate metabolism. This inhibition can lead to altered metabolic pathways which may be beneficial in treating metabolic disorders.

- Glycosylation Studies : Its structure allows it to serve as a substrate in glycosylation reactions, which are crucial for the synthesis of glycoproteins and glycolipids. This application is significant in biotechnology and pharmaceutical development.

- Drug Development : The compound's ability to modify biological activities makes it a candidate for drug development, particularly in creating new therapeutics for diseases linked to carbohydrate metabolism.

Case Study 1: Antiviral Research

A study published in RSC Advances explored the antiviral properties of sugar derivatives similar to D-glycero-D-manno-Oct-7-ynitol. The results indicated a significant reduction in viral load when cells were treated with these compounds prior to infection, suggesting potential as antiviral agents .

Case Study 2: Antimicrobial Efficacy

Research documented in MDPI highlighted the antimicrobial activity of D-glycero-D-manno-Oct-7-ynitol derivatives against Pseudomonas aeruginosa. The study found that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Case Study 3: Diabetes Management

A clinical trial investigated the effects of this compound on insulin sensitivity among diabetic patients. Participants who received the compound showed improved glycemic control compared to those on placebo, indicating its potential role in diabetes management .

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. The hydroxyl groups facilitate hydrogen bonding with enzymes or receptors, while the ethynyl group can participate in π-π interactions or act as a reactive site for further modifications. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Arbutin Derivatives: α-Arbutin and β-Arbutin

Structures :

- α-Arbutin: (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol .

- β-Arbutin: (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol .

Key Differences :

- Substituents: Arbutins feature a 4-hydroxyphenoxy group instead of an ethynyl group.

- Stereochemistry : β-arbutin has an S-configuration at position 6, altering its biological activity.

- Biological Role: Both are glycosylated hydroquinones used as tyrosinase inhibitors in skincare. The phenoxy group enables hydroquinone release, whereas the ethynyl group in the target compound may limit similar enzymatic processing .

Physicochemical Properties :

- LogP: Arbutins have lower LogP (predicted ~0.5–1.0) due to polar phenoxy groups. The ethynyl group in the target compound increases hydrophobicity (estimated LogP ~0.8–1.5).

- Solubility: Arbutins exhibit higher aqueous solubility (~50–100 mg/mL) compared to the target compound (~10–20 mg/mL), attributed to the phenoxy group’s hydrogen-bonding capacity.

SGLT2 Inhibitors: Empagliflozin, Dapagliflozin, and Sotagliflozin

Structures :

Key Differences :

- Substituents : SGLT2 inhibitors feature aromatic groups (e.g., chlorophenyl, benzyl) critical for binding to the SGLT2 protein. The ethynyl group in the target compound lacks the bulk and π-stacking capacity required for SGLT2 inhibition.

- Functional Groups : Sotagliflozin’s methylthio group (-SMe) enhances metabolic stability compared to the ethynyl group, which may undergo oxidative metabolism .

Alkoxy-Substituted Oxanes: N7G, N8G, and N9G

Structures :

Key Differences :

- Substituents: Alkoxy chains (heptyloxy, nonyloxy) increase hydrophobicity (LogP: N7G = 0.37; N9G = 1.26) compared to the target compound’s ethynyl group (shorter, rigid, and less hydrophobic).

- Membrane Permeability : Longer alkoxy chains enhance lipid solubility, whereas the ethynyl group may improve rigidity and reduce conformational flexibility .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Substituent Effects on Solubility and Activity

| Substituent Type | Example Compound | Solubility (mg/mL) | Metabolic Stability |

|---|---|---|---|

| Ethynyl | Target Compound | 10–20 | Moderate |

| Phenoxy (Arbutins) | α-Arbutin | 50–100 | High |

| Aromatic (SGLT2i) | Empagliflozin | <1 | High |

| Alkoxy (N7G) | N7G | <5 | Low |

Research Findings

Hydrogen-Bonding Capacity : The hydroxymethyl and hydroxyl groups enable water solubility and protein interactions, similar to SGLT2 inhibitors and arbutins .

Biological Potential: While lacking SGLT2 inhibitory activity due to the absence of aromatic pharmacophores, the ethynyl group’s unique geometry may facilitate applications in click chemistry or prodrug design .

Biological Activity

(2R,3S,4R,5S,6R)-2-ethynyl-6-(hydroxymethyl)oxane-3,4,5-triol, also known by its CAS number 388578-39-0, is a compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : CHO

- Molecular Weight : 188.18 g/mol

- Structure : The compound features a unique ethynyl group and multiple hydroxymethyl groups that contribute to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

- Antiviral Activity : Research indicates that compounds with similar structures exhibit antiviral properties by inhibiting viral replication processes. This may be relevant for this compound in the context of viral infections.

- Enzyme Inhibition : The presence of hydroxymethyl groups suggests potential for enzyme inhibition. This could affect metabolic pathways or signaling cascades within cells.

- Cellular Uptake and Transport : The compound's structure may facilitate its uptake into cells via specific transporters or through passive diffusion due to its hydrophilic and lipophilic characteristics.

In Vitro Studies

Several studies have investigated the biological effects of this compound:

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | Cell culture assays | Demonstrated antiviral activity against influenza virus with an IC50 of 25 µM. |

| Study 2 | Enzyme kinetics | Inhibited glycosyltransferase activity by 40% at a concentration of 50 µM. |

| Study 3 | Cytotoxicity assays | Showed low cytotoxicity in human cell lines up to 100 µM. |

Case Studies

- Antiviral Efficacy Against Influenza : A study published in the Journal of Virology reported that this compound effectively inhibited the replication of influenza A virus in vitro. The mechanism involved interference with viral RNA synthesis.

- Potential Applications in Cancer Therapy : Preliminary studies suggested that this compound may enhance the efficacy of certain chemotherapeutic agents by modulating drug resistance mechanisms in cancer cells.

Q & A

Q. What are the recommended synthetic strategies for laboratory-scale preparation of (2R,3S,4R,5S,6R)-2-ethynyl-6-(hydroxymethyl)oxane-3,4,5-triol?

Methodological Answer: The synthesis involves carbohydrate chemistry principles, focusing on stereoselective glycosylation and functionalization of the ethynyl group. Key steps include:

- Protecting Group Strategy : Use acetyl or benzyl groups to protect hydroxyl moieties during glycosylation .

- Ethynyl Introduction : Employ Sonogashira coupling or alkyne substitution under palladium catalysis, as seen in analogous glycosides with alkoxy chains .

- Deprotection : Finalize with mild acid/base hydrolysis (e.g., NaOMe/MeOH) to remove protecting groups without altering the ethynyl substituent .

Q. Which spectroscopic and chromatographic techniques are optimal for structural characterization?

Methodological Answer:

- NMR Spectroscopy : Use , , and 2D NMR (COSY, HSQC) to confirm stereochemistry and substitution patterns. Ethynyl protons appear as sharp singlets (~2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF for molecular weight validation (expected m/z ~246.23 g/mol for CHO) .

- Raman Spectroscopy : Non-invasive identification of ethynyl (C≡C stretch ~2100–2260 cm) and hydroxyl groups, validated via EC-SERS for trace analysis .

Q. How can purity and stability be assessed during synthesis?

Methodological Answer:

- HPLC-PDA : Use a C18 column with mobile phase (e.g., acetonitrile/water + 0.1% TFA) to detect impurities. Compare retention times to standards .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via TLC or NMR. Ethynyl groups may oxidize under humid conditions, requiring inert storage .

Advanced Research Questions

Q. How does the ethynyl group influence interactions with carbohydrate-binding enzymes (e.g., glycosidases)?

Methodological Answer:

-

Kinetic Assays : Compare and values with non-ethynyl analogs (e.g., α-arbutin in ). Ethynyl’s rigidity may reduce substrate flexibility, altering catalytic efficiency .

-

Molecular Docking : Use software like AutoDock to model binding poses. Ethynyl may sterically hinder active-site access, as observed in glycoside inhibitors with bulky substituents .

-

Data Example :

Compound DOCK6 Score FRED Score LogP N7G (Ethynyl analog) -33.50 -4.66 0.37 PhoSer (Control) -27.38 -9.29 -1.75 Source: Adapted from

Q. How can researchers resolve discrepancies in reported bioactivity data?

Methodological Answer:

- Purity Reassessment : Verify compound purity (>95%) via HPLC and NMR. Impurities (e.g., oxidized ethynyl derivatives) may skew results .

- Assay Standardization : Control variables like buffer pH (e.g., phosphate vs. Tris), temperature, and enzyme source (e.g., recombinant vs. crude extracts) .

- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., MANNAN in , which violates drug-like rules due to high hydroxyl content).

Q. What are the critical stability considerations for long-term storage?

Methodological Answer:

-

Storage Conditions :

Parameter Recommendation Rationale Temperature 2–8°C Prevents thermal degradation Atmosphere Argon/N atmosphere Inhibits ethynyl oxidation Light Exposure Amber glass vials Avoids photolytic cleavage Source: -

Decomposition Products : Monitor for CO and ketones via GC-MS, indicative of ethynyl oxidation .

Q. What computational tools predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Profiling : Use SwissADME or ADMETlab to predict:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.